2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid
Description
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS: 883950-09-2) is a fluorinated pyridine derivative with the molecular formula C₈H₅ClF₃NO₃ and a molecular weight of 255.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a trifluoroethoxy group (-OCH₂CF₃) at position 6, and a carboxylic acid (-COOH) at position 3. This compound is commercially available for research use, with prices ranging from $500/250 mg to $800/1 g .
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-6(13-5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHKOLLQKHIDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OCC(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-chloro-4-pyridinecarboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products:
Substitution Products: Amino or thiol-substituted pyridines.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates. Its structural features enable it to interact with biological targets effectively.
- Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. The presence of the trifluoroethoxy group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further antimicrobial studies.
- Anti-inflammatory Properties : Research indicates that certain pyridine carboxylic acids can inhibit inflammatory pathways. This compound's unique structure may provide insights into developing new anti-inflammatory agents.
Material Science
In material science, 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is being explored for its potential in creating advanced materials.
- Fluorinated Polymers : The trifluoroethoxy group can impart unique properties to polymers, such as increased chemical resistance and thermal stability. This makes the compound useful in developing high-performance materials for electronics and coatings.
- Nanotechnology : The compound's ability to form stable complexes with metals can be exploited in nanotechnology applications, including catalysis and sensor development.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | Antimicrobial | |
| Pyridine derivatives | Anti-inflammatory | |
| Fluorinated compounds | Enhanced stability |
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Solubility | Not available |
Case Study 1: Antimicrobial Evaluation
A study focused on evaluating the antimicrobial efficacy of various pyridine carboxylic acids found that modifications with trifluoroethyl groups significantly enhanced activity against Gram-positive bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Polymer Development
Research on fluorinated polymers demonstrated that incorporating 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid into polymer matrices improved thermal stability and chemical resistance. These properties are crucial for applications in harsh environments such as aerospace and automotive industries.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The electron-withdrawing trifluoroethoxy group enhances the compound’s ability to interact with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring systems, or functional groups. Key physicochemical and biological properties are highlighted.
Substituent Variations on Pyridine Ring
Pyridine vs. Pyrimidine Analogs
Positional Isomers
Complex Agrochemical Derivatives
| Compound Name (CAS) | Structure | Key Differences | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (N/A) | Pyridine-4-NH₂, 3-Cl, 6-aryl, 2-COOH | Multisubstituted aryl group; amino moiety | ~375.00 | Herbicidal activity; targets acetolactate synthase (ALS) enzymes . |
Biological Activity
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS No. 883950-09-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 255.58 g/mol
- CAS Number : 883950-09-2
- Storage Conditions : Inert atmosphere, 2-8°C
The biological activity of 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid may be attributed to its structural features, particularly the presence of the trifluoroethoxy group. This group has been shown to enhance lipophilicity and bioavailability, which are critical for drug efficacy. The compound's activity is likely mediated through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity Overview
The compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating potential utility in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Enzyme Inhibition : SAR studies indicate that modifications in the chemical structure can lead to enhanced inhibition of specific enzymes linked to disease processes such as cancer and metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of the trifluoroethoxy group significantly increases the potency of related compounds. For example:
- Fluorinated Analogues : Compounds with trifluoromethyl or trifluoroethoxy groups have shown improved inhibition rates for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
| Compound | Structure | Activity |
|---|---|---|
| 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid | Structure | Antimicrobial, Anti-inflammatory |
| Analog A | Analog A | Moderate COX Inhibition |
| Analog B | Analog B | High LOX Inhibition |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoroethoxy substituent exhibited a significant reduction in bacterial growth compared to non-fluorinated analogs .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments using macrophage cell lines demonstrated that treatment with 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid led to a decrease in IL-6 production. This suggests a potential role in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
